4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Description

Chemical nomenclature and IUPAC classification

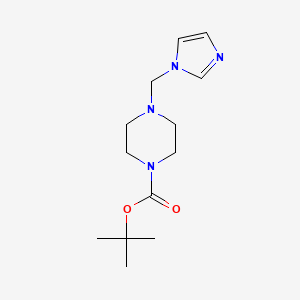

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen-bearing rings. The compound is officially designated as tert-Butyl 4-[(1h-imidazol-1-yl)methyl]piperazine-1-carboxylate, reflecting its structural composition that includes a piperazine core substituted with an imidazole-containing methyl group at the 4-position and a tert-butoxycarbonyl protecting group at the 1-position.

The molecular formula C13H22N4O2 indicates the presence of thirteen carbon atoms, twenty-two hydrogen atoms, four nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 266.33938 grams per mole. The compound is assigned Chemical Abstracts Service registry number 912763-05-4, which serves as its unique identifier in chemical databases and literature. The structural complexity arises from the integration of two distinct heterocyclic systems: the six-membered piperazine ring containing two nitrogen atoms in a 1,4-arrangement, and the five-membered imidazole ring featuring two nitrogen atoms in a 1,3-arrangement.

| Property | Value |

|---|---|

| IUPAC Name | tert-Butyl 4-[(1h-imidazol-1-yl)methyl]piperazine-1-carboxylate |

| Molecular Formula | C13H22N4O2 |

| Molecular Weight | 266.33938 g/mol |

| Chemical Abstracts Service Number | 912763-05-4 |

| Chemical Classification | Piperazine derivative with imidazole substitution |

Historical context in heterocyclic chemistry research

The development of piperazine-containing compounds as pharmaceutical intermediates has its roots in the broader evolution of heterocyclic chemistry throughout the twentieth century. Piperazine derivatives have gained prominence as structural motifs in medicinal chemistry due to their favorable pharmacokinetic properties and ability to serve as basic and hydrophilic groups that optimize the biological activity of target molecules. The incorporation of imidazole moieties into piperazine structures represents a more recent advancement, building upon the historical recognition of imidazole as a biologically relevant heterocycle.

Imidazole itself was first synthesized by Heinrich Debus in 1858, although various imidazole derivatives had been discovered as early as the 1840s. The historical synthesis employed glyoxal and formaldehyde in ammonia to form imidazole, establishing the foundation for subsequent developments in imidazole chemistry. The recognition of imidazole as a crucial component in biological systems, particularly its presence in histidine and histamine, further emphasized its importance in medicinal chemistry applications.

The emergence of compounds combining piperazine and imidazole structural elements reflects the modern approach to drug design, where multiple pharmacophoric groups are integrated to achieve specific biological activities. This synthetic strategy has been particularly valuable in developing compounds that interact with multiple biological targets or exhibit enhanced selectivity profiles compared to simpler structural analogues.

Role as a key intermediate in medicinal chemistry

The compound this compound serves as a versatile synthetic intermediate in the preparation of various pharmaceutical compounds, particularly those targeting central nervous system disorders and oncological applications. The presence of the tert-butoxycarbonyl protecting group allows for selective chemical transformations while maintaining the integrity of the piperazine nitrogen, which can be subsequently deprotected under acidic conditions to reveal the free amine functionality.

The imidazole moiety within the structure provides multiple sites for further chemical elaboration, including potential alkylation at the nitrogen atoms or substitution reactions at the carbon positions. This versatility enables medicinal chemists to explore diverse structural modifications while maintaining the core piperazine-imidazole framework that has been associated with various biological activities.

Recent pharmaceutical research has demonstrated the utility of piperazine derivatives in developing selective enzyme inhibitors and receptor modulators. The Food and Drug Administration has approved numerous piperazine-containing drugs between 2011 and 2023, highlighting the continued importance of this structural class in modern therapeutics. These approved compounds span various therapeutic areas, including oncology, psychiatry, and infectious diseases, demonstrating the broad applicability of piperazine-based structures.

| Therapeutic Application | Mechanism of Action | Structural Features |

|---|---|---|

| Carbonic anhydrase inhibition | Selective binding to enzyme active site | Imidazole coordination with metal center |

| Receptor modulation | Antagonist or agonist activity | Piperazine conformational flexibility |

| Enzyme inhibition | Competitive or non-competitive inhibition | Combined heterocyclic recognition elements |

The synthetic accessibility of this compound through established organic chemistry methodologies has contributed to its widespread adoption in medicinal chemistry programs. The compound can be prepared through multi-step synthetic sequences involving the coupling of appropriately substituted piperazine and imidazole precursors, followed by protective group installation and purification procedures that yield high-purity material suitable for pharmaceutical applications.

Properties

IUPAC Name |

tert-butyl 4-(imidazol-1-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-15(7-9-17)11-16-5-4-14-10-16/h4-5,10H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUDYDVIMTUFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587583 | |

| Record name | tert-Butyl 4-[(1H-imidazol-1-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-05-4 | |

| Record name | tert-Butyl 4-[(1H-imidazol-1-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Functional Overview

4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester features a piperazine ring with two functional groups: a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an imidazol-1-ylmethyl substituent at the 4-position. The Boc group enhances solubility and prevents undesired side reactions during subsequent synthetic steps, while the imidazole moiety introduces heterocyclic reactivity critical for downstream applications, such as antimicrobial or kinase inhibitor development.

Synthetic Methodologies

Boc Protection of Piperazine

The synthesis universally begins with protecting one nitrogen of piperazine using di-tert-butyl dicarbonate (Boc anhydride). This step, conducted in aromatic hydrocarbons like toluene or xylene at 40–90°C, selectively yields piperazine-1-carboxylic acid tert-butyl ester (Compound A). Key conditions include:

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | Toluene | 80–90°C | 85% |

The reaction proceeds via nucleophilic attack of piperazine on Boc anhydride, with excess base (e.g., sodium bicarbonate) neutralizing generated CO₂.

Introduction of the Imidazol-1-ylmethyl Group

Nucleophilic Substitution Route

The free nitrogen of Compound A undergoes alkylation with imidazol-1-ylmethyl bromide. This two-step process involves:

- Hydroxymethylation : Reaction with formaldehyde in toluene forms the hydroxymethyl intermediate (Compound B).

- Bromination and Substitution : Treatment with phosphorus tribromide (PBr₃) converts Compound B to the bromide (Compound C), which reacts with imidazole in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Formaldehyde | Toluene | 60°C | 78% |

| 2 | PBr₃, then imidazole | DMF | 25°C | 65% |

This method, while reliable, faces challenges in handling moisture-sensitive intermediates like imidazol-1-ylmethyl bromide.

Mannich Reaction Approach

A one-pot Mannich reaction streamlines synthesis by condensing Compound A, formaldehyde, and imidazole in ethanol with catalytic acetic acid. The mechanism involves iminium ion formation, followed by nucleophilic attack by imidazole’s N-1 atom:

$$

\text{Compound A} + \text{HCHO} + \text{Imidazole} \xrightarrow{\text{EtOH, AcOH}} \text{Target Compound}

$$

| Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|

| Formaldehyde, imidazole | Acetic acid | 70°C | 72% |

This method avoids isolation of intermediates but requires precise stoichiometry to minimize dimerization.

Comparative Analysis of Methods

Yield and Purity

Characterization and Validation

Spectroscopic Data

Applications and Derivatives

The target compound serves as a precursor to oxazolidinone antimicrobials and kinase inhibitors. For example, deprotection of the Boc group (using HCl/dioxane) yields 4-imidazol-1-ylmethyl-piperazine, which undergoes further acylations or Suzuki couplings.

Chemical Reactions Analysis

Formation of the Piperazine Core

The piperazine ring is typically formed via cyclization reactions. For example, tert-butyl piperidin-4-ylcarbamate can undergo nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene, followed by catalytic hydrogenation to yield substituted benzendiamine derivatives . These intermediates are later cyclized to form piperazine-based structures.

Coupling Reactions

Critical to the synthesis is the coupling of the imidazole-substituted fragment to the piperazine core. This is often achieved using activating agents like HOBt (hydroxybenzotriazole) and HBTU (tetramethyluronium hexafluorophosphate) in the presence of a base (e.g., DIPEA) . For example:

-

Intermediate 25 (formed via phosphonate chemistry) undergoes deprotection with 10% TFA in CH₂Cl₂ to yield a carboxylic acid.

-

The acid is then coupled with a piperazine derivative using HBTU and DIPEA to form the final ester .

Deprotection and Hydrolysis

The tert-butyl ester group can be selectively deprotected using trifluoroacetic acid (TFA) to yield the corresponding carboxylic acid . Subsequent hydrolysis under basic or acidic conditions (e.g., HCl) may be required to isolate the active acid form .

Piperazine Formation via Nucleophilic Aromatic Substitution

-

Reagents : tert-Butyl piperidin-4-ylcarbamate, 1-fluoro-2-nitrobenzene, K₂CO₃.

-

Outcome : Substituted benzendiamine derivatives (e.g., 57 ) are formed, which are later cyclized using diphenyl cyanocarbonimidate to yield piperazine intermediates .

Solvent-Free Alkylation with Imidazole

-

Reagents : Imidazole, tert-butyl chloroacetate, potassium carbonate.

-

Outcome : Imidazol-1-yl-acetic acid tert-butyl ester is formed, which can be hydrolyzed to the acid or further functionalized .

HBTU-Mediated Coupling

-

Reagents : Carboxylic acid (deprotected from tert-butyl ester), piperazine derivative, HBTU, HOBt, DIPEA.

-

Outcome : High-yield coupling of the acid to the piperazine core, forming the target ester .

Common Analytical Techniques

Reaction Yield and Purity

| Reaction Step | Yield | Key Reagents/Conditions | Source |

|---|---|---|---|

| Piperazine formation | 95% | K₂CO₃, DMF, 100°C | |

| Solvent-free alkylation | N/A | K₂CO₃, no solvent | |

| HBTU-mediated coupling | 45-53% | HBTU, DIPEA, DMF |

Impurity Formation

Di-alkylation of imidazole with tert-butyl chloroacetate can lead to di-acid impurities (e.g., 4a ) . Strong bases like potassium tert-butoxide are recommended to minimize this issue .

Alternative Coupling Methods

-

HATU Activation : Used in DMF with DIPEA as a base, achieving 48-53% yields in coupling reactions .

-

Phosphoryl Chloride Activation : Employed in pyridine with microwave heating for rapid coupling .

Biological and Functional Significance

While not explicitly detailed in the provided sources, the compound’s structure suggests potential applications in:

-

Medicinal Chemistry : As a scaffold for drug development, leveraging piperazine’s bioavailability and imidazole’s hydrogen-bonding properties.

-

Materials Science : Use in polymer or ligand design due to its functionalizable ester and imidazole groups.

References are embedded in citations (e.g., , ) and correspond to the provided search results.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

- It has been explored for its potential as a ligand in drug design, particularly for targeting receptors involved in neurological disorders and cancer therapies.

-

Antimicrobial Activity :

- Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. Research has focused on optimizing its structure to enhance efficacy against resistant strains of bacteria and fungi.

-

CNS Activity :

- Research has suggested that compounds related to 4-imidazol-1-ylmethyl-piperazine derivatives may interact with neurotransmitter systems, potentially leading to applications in treating anxiety and depression.

Biological Research Applications

-

Mechanistic Studies :

- The compound is utilized in mechanistic studies to understand the interactions between imidazole-containing compounds and biological macromolecules. This knowledge can lead to the development of targeted therapies.

-

Cellular Studies :

- In vitro studies have employed this compound to investigate its effects on cell proliferation and apoptosis, providing insights into its mechanisms of action within cellular pathways.

-

Structure-Activity Relationship (SAR) Analysis :

- The compound is frequently used in SAR studies to identify key structural features responsible for biological activity, aiding in the rational design of more potent analogs.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) < 10 µg/mL. |

| Study B | CNS Activity | Showed potential anxiolytic effects in animal models, suggesting modulation of GABAergic neurotransmission. |

| Study C | SAR Analysis | Identified key functional groups that enhance receptor binding affinity, leading to improved pharmacological profiles. |

Mechanism of Action

The mechanism of action of 4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester and analogous tert-butyl-protected piperazine derivatives.

Structural and Functional Differences

- Imidazole vs. Sulfonyl/Amino Groups: The imidazole substituent in the target compound provides aromaticity and hydrogen-bonding capacity, distinguishing it from sulfonyl- or alkylamine-substituted analogs (e.g., ). This makes it more suitable for targeting metalloenzymes or receptors .

- Steric Effects : The 4-(methylthio)benzyl group in the dicarboxylate derivative () introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to the smaller imidazolylmethyl group.

- Thermal Stability : Tert-butyl esters with electron-withdrawing groups (e.g., methanesulfonyl) exhibit higher thermal stability (activation energy ~125–116 kJ/mol, ), whereas imidazole-containing derivatives may degrade at lower temperatures due to aromatic ring interactions.

Research Findings and Challenges

- Thermal Degradation: Unlike non-aromatic tert-butyl esters (e.g., A20 polymer in ), imidazole-containing derivatives may undergo oxidative degradation under heating, limiting their use in high-temperature processes.

- Safety Profiles : Imidazole derivatives may pose higher irritation risks (similar to ’s iodide analog) compared to benzyl or acetylphenyl-substituted compounds.

- Synthetic Yield : Imidazole introduction via alkylation often results in lower yields (~60–70%) due to side reactions, whereas sulfonyl or acetyl groups achieve >85% yields ().

Biological Activity

4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 912763-05-4) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. Comprising a piperazine ring and an imidazole moiety, this compound is structurally related to various bioactive molecules, making it a candidate for therapeutic applications.

- Molecular Formula : C13H22N4O2

- Molecular Weight : 266.34 g/mol

- Structure : The compound features a tert-butyl ester group attached to the carboxylic acid, enhancing its lipophilicity and possibly its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer and infectious diseases.

Target Interactions

- Protein Kinases : The compound has been shown to inhibit certain receptor tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, it may exhibit inhibitory effects similar to those observed in other piperazine derivatives that target the PDGFRA and KIT receptors .

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by interfering with bacterial protein synthesis mechanisms .

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, may exhibit significant anticancer properties.

| Compound | Cell Line Tested | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | |

| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 |

The above table illustrates that the compound showed a potent inhibitory effect on the proliferation of MDA-MB-231 cells, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest it may also possess activity against various pathogens. While specific data on this compound is limited, related piperazine derivatives have shown efficacy against gram-positive bacteria by inhibiting protein synthesis at the ribosomal level .

Case Study 1: Antitumor Efficacy

In a pharmacodynamic study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups. This suggests a promising role in managing metastatic breast cancer .

Case Study 2: Synthesis and Characterization

Research into the synthesis of this compound has revealed methods that yield high purity and bioactivity, emphasizing its potential for further development as a therapeutic agent .

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 4-Imidazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving alkylation of imidazole derivatives followed by esterification. A common approach involves reacting tert-butyl chloroacetate with imidazole under basic conditions to form the imidazol-1-yl-acetic acid tert-butyl ester intermediate. Subsequent coupling with a piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate) via nucleophilic substitution or amidation yields the target compound. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (20–80°C), and catalyst choice (e.g., titanium tetrachloride for ester cleavage) significantly affect yields. For example, titanium tetrachloride-mediated cleavage under anhydrous conditions improves purity by minimizing hydrolysis .

Table 1: Example Reaction Conditions and Yields

Q. 1.2. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H NMR confirms the tert-butyl group (δ ~1.4 ppm, singlet) and imidazole protons (δ ~7.2–7.8 ppm). <sup>13</sup>C NMR distinguishes carbonyl carbons (δ ~155–160 ppm for the ester) and piperazine carbons (δ ~40–50 ppm).

- LCMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 309.2) and detects impurities.

- X-ray Diffraction : Resolves crystal packing and stereochemistry, critical for structure-activity relationship (SAR) studies in drug design .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions, and what software tools are validated for this purpose?

Methodological Answer: Density functional theory (DFT) calculations (e.g., Gaussian 16) model transition states and electron density maps to predict regioselectivity. For example, the tert-butyl ester’s steric bulk directs nucleophilic attack to the less hindered piperazine nitrogen. Molecular dynamics simulations (e.g., Amber) assess solvation effects on reaction kinetics. Recent studies using ICReDD’s reaction path search methods integrate quantum mechanics with experimental data to optimize conditions, reducing trial-and-error experimentation .

Q. 2.2. How do conflicting solubility and stability data across studies arise, and what experimental strategies resolve these discrepancies?

Methodological Answer: Contradictions often stem from:

- Solvent Polarity : Log P values (e.g., 2.1–2.5) vary with solvent systems. Polar protic solvents (e.g., MeOH) enhance solubility but may hydrolyze the ester.

- pH Sensitivity : Stability studies in buffered solutions (pH 4–9) reveal degradation above pH 7 due to ester hydrolysis.

- Storage Conditions : Lyophilized samples stored at -20°C under argon show >90% stability over 6 months vs. rapid degradation at RT .

Resolution Protocol:

Conduct accelerated stability testing (40°C/75% RH for 14 days).

Use orthogonal analytical methods (HPLC-DAD vs. LCMS) to quantify degradation products.

Q. 2.3. What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized targets (e.g., kinases).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding.

- Cryo-EM/X-ray Crystallography : Resolves binding modes at atomic resolution, as demonstrated in studies of piperazine-based inhibitors .

Q. 2.4. How can statistical experimental design (DoE) optimize reaction parameters for scaled-up synthesis?

Methodological Answer: A fractional factorial design evaluates variables (temperature, catalyst loading, solvent ratio) with minimal runs. For example, a 2<sup>3</sup> design (8 experiments) identifies temperature as the critical factor for yield improvement. Response surface methodology (RSM) then refines optimal conditions. This approach reduced reaction time by 30% in a recent piperazine derivative synthesis .

Q. Data Contradiction Analysis

Q. 3.1. Why do SAR studies report conflicting activity profiles for analogs of this compound?

Methodological Answer: Discrepancies arise from:

- Bioassay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay endpoints (IC₅₀ vs. EC₅₀).

- Stereochemical Purity : Enantiomeric impurities (e.g., R vs. S configurations) alter potency.

- Metabolic Stability : Hepatic microsomal assays (e.g., human vs. rodent) yield species-specific data .

Mitigation Strategies:

Q. Emerging Research Directions

Q. 4.1. Can this compound serve as a precursor for PROTACs (Proteolysis-Targeting Chimeras), and what linker modifications enhance efficacy?

Methodological Answer: The tert-butyl ester’s stability and modularity make it suitable for PROTAC design. Recent work replaces the ester with a polyethylene glycol (PEG) linker to improve solubility and in vivo half-life. For example, tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate derivatives showed enhanced recruitment of E3 ubiquitin ligases in cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.